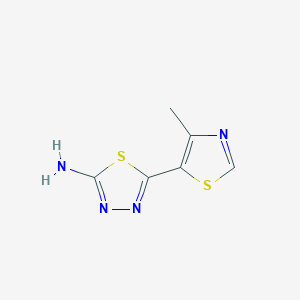
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with α-haloketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-oxadiazole
- 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-triazole
- 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole derivatives
Uniqueness
This compound is unique due to its specific combination of thiazole and thiadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
生物活性
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 2-amino-1,3,4-thiadiazole derivatives against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Candida albicans |
The results suggest that these compounds could serve as potential lead compounds for drug development due to their enhanced activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, a recent evaluation showed that derivatives of this compound exhibited growth inhibitory effects on cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings indicate that the compound may inhibit tumor growth by interfering with cell cycle progression and modulating key signaling pathways involved in cancer cell survival .
Antiviral Activity
The antiviral properties of this compound have also been explored. A study reported its effectiveness against HIV-1 replication in vitro. Although the compound showed lower potency compared to established antiviral drugs like zidovudine, it demonstrated promising inhibitory potential due to its structural characteristics:
| Virus | IC50 (µM) | Comparison Drug |
|---|---|---|
| HIV-1 | 12 | Zidovudine (IC50 = 5) |
The results suggest that the compound may interact with viral proteins or host cell machinery involved in viral replication .
Case Studies and Research Findings
Several case studies have documented the biological activities of thiadiazole derivatives:
- Antimicrobial Study : A comprehensive review analyzed various derivatives and their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiadiazole ring significantly influenced activity levels.
- Anticancer Research : In vivo studies demonstrated that certain thiadiazole derivatives could reduce tumor size in animal models by inducing apoptosis in cancer cells.
- Antiviral Investigation : The interaction of thiadiazole derivatives with HIV protease was modeled using molecular docking studies, revealing potential binding sites that could be targeted for drug development.
特性
分子式 |
C6H6N4S2 |
|---|---|
分子量 |
198.3 g/mol |
IUPAC名 |
5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N4S2/c1-3-4(11-2-8-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10) |
InChIキー |
RNCZRNXKKYMNKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















